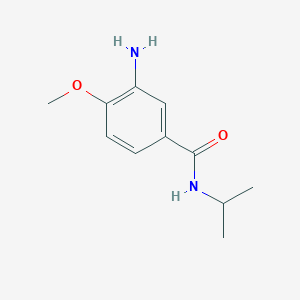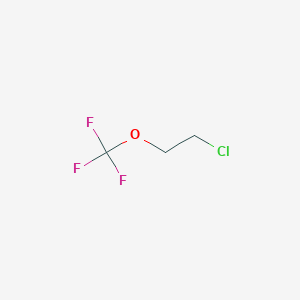
1-Chloro-2-(trifluoromethoxy)ethane
Descripción general
Descripción
1-Chloro-2-(trifluoromethoxy)ethane, also known as 1-chloro-2-trifluoromethoxyethane, is an important organic compound and a versatile reagent in chemical synthesis. It has a wide range of applications in the field of organic synthesis, ranging from the synthesis of pharmaceuticals to the production of commodity chemicals. This compound is also used as a solvent in a variety of applications, including in the manufacture of pharmaceuticals and in the production of polymers and other materials.
Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance Spectroscopy
1-Chloro-2-(trifluoromethoxy)ethane's rotational isomers have been studied using nuclear magnetic resonance spectroscopy. This research, conducted by Weigert, Winstead, Garrels, and Roberts (1970), evaluated the ground-state energies and barriers to interconversions of these isomers, providing insights into their conformational equilibria (Weigert et al., 1970).
Environmental Remediation
In environmental science, compounds like this compound are significant for groundwater remediation. Luo et al. (2021) tested a platform for the co-removal of contaminants such as 1,1,1-trichloroethane and trichloroethene, highlighting the critical role of such compounds in addressing environmental concerns (Luo et al., 2021).
Atmospheric Chemistry
The atmospheric chemistry of halogenated ethanes like this compound has been studied to understand their interactions in air plasma. Marotta et al. (2005) explored the ion chemistry of such compounds, providing insights into their behavior in atmospheric conditions (Marotta et al., 2005).
Biodegradation
Research by Hatzinger et al. (2017) on the potential for cometabolic biodegradation of contaminants like 1,4-dioxane in aquifers, where methane or ethane are primary substrates, highlights the importance of understanding the biodegradation pathways of halogenated ethanes (Hatzinger et al., 2017).
Synthesis and Characterization
Ji et al. (2017) described a method for preparing compounds related to this compound, emphasizing their significance in industrial applications like the synthesis of agricultural fungicides (Ji et al., 2017).
Chemical Reaction Studies
Fennelly and Roberts (1998) studied the reaction pathways of compounds like 1,1,1-trichloroethane with zero-valent metals, providing insights relevant to in situ treatment techniques and the understanding of chemical reactions involving halogenated ethanes (Fennelly & Roberts, 1998).
Propiedades
IUPAC Name |
1-chloro-2-(trifluoromethoxy)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O/c4-1-2-8-3(5,6)7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPSNEJCBNKDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292691 | |
| Record name | 1-Chloro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-95-0 | |
| Record name | 1-Chloro-2-(trifluoromethoxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1645-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-(trifluoromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


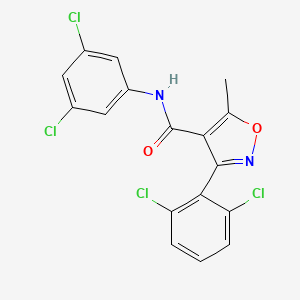
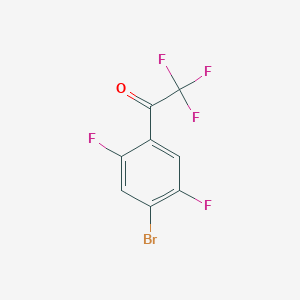


![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/structure/B3034304.png)

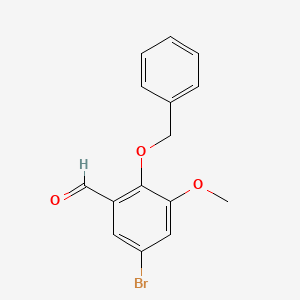

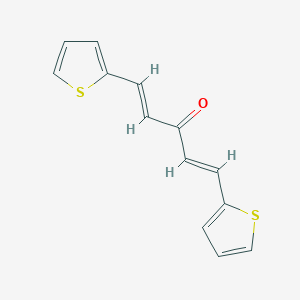
![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)

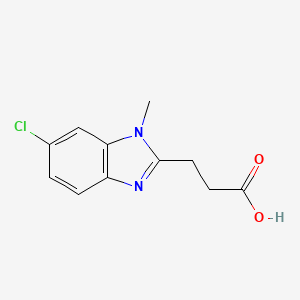
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B3034317.png)
